6-Amino-5-nitropyridin-2-OL
Description
Historical Context of Pyridinone Chemistry and Nitroaromatic Compounds
The chemistry of pyridinones, a class of heterocyclic compounds, has a rich history dating back to the 19th century with the isolation of ricinine (B1680626) from castor beans. innovareacademics.in The synthesis of the pyridinone core has evolved significantly since, with various methods developed to construct this versatile scaffold. frontiersin.orgnih.gov Pyridinones are recognized for their ability to act as hydrogen bond donors and acceptors, making them valuable in medicinal chemistry for designing molecules with specific biological activities. frontiersin.org
Nitroaromatic compounds, characterized by one or more nitro groups (–NO2) attached to an aromatic ring, represent another major class of industrial chemicals. nih.govnih.gov The synthesis of these compounds is typically achieved through nitration, a process that introduces a nitro group onto an aromatic substrate. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group imparts unique chemical properties, leading to their use in a wide array of applications, from explosives to pharmaceuticals. nih.govwikipedia.orgscielo.br The combination of the pyridinone scaffold with a nitro functional group in 6-Amino-5-nitropyridin-2-OL results in a molecule with distinct characteristics that are being actively explored in contemporary research.
Significance of this compound as an Unnatural Nucleobase in Synthetic Biology
A groundbreaking area of research for this compound, also known as 'Z', is its incorporation into an expanded genetic alphabet. acs.orgwikipedia.org In natural biological systems, genetic information is encoded by a four-letter alphabet consisting of the nucleobases adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) in DNA. sciencealert.comnasa.gov Synthetic biologists have been working to create semi-synthetic organisms (SSOs) with an expanded genetic alphabet to increase the information storage capacity of DNA. sciencealert.compnas.orgnih.gov
This compound serves as an unnatural nucleobase in a system called "hachimoji DNA," which translates from Japanese as "eight-letter DNA." acs.orgwikipedia.orgchemsrc.com In this system, 'Z' pairs specifically with another unnatural base, 5-aza-7-deazaguanine, also known as 'P'. wikipedia.orgchemsrc.comglpbio.com This expanded genetic alphabet, with its additional base pairs, opens up the possibility of creating new life forms with novel functions and the ability to produce proteins with non-canonical amino acids. nasa.govpnas.orgnih.gov The development of SSOs that can stably maintain and replicate this unnatural genetic information is a significant step towards this goal. sciencealert.compnas.org
The table below provides a summary of the key components of the natural and hachimoji genetic alphabets.
| Genetic System | Purine (B94841) Bases | Pyrimidine (B1678525) Bases | Unnatural Bases |
| Natural DNA | Adenine (A), Guanine (G) | Cytosine (C), Thymine (T) | None |
| Hachimoji DNA | Adenine (A), Guanine (G) | Cytosine (C), Thymine (T) | 5-aza-7-deazaguanine (P), This compound (Z) , and others |
Overview of Advanced Research Paradigms for this compound
The utility of this compound extends beyond its role in expanded genetic alphabets. Researchers are investigating its fundamental photophysical and photochemical properties to understand its stability and behavior upon exposure to light. acs.orgnih.govacs.org Recent studies have shown that it exhibits superior photostability compared to natural DNA and RNA bases, a property attributed to a rapid deactivation pathway that minimizes the formation of harmful photoproducts. acs.orgnih.gov This intrinsic stability is a crucial attribute for its function within a synthetic genetic system.
Furthermore, the ability to enzymatically incorporate nucleotides containing this compound into DNA and RNA is a key area of research. oup.comresearchgate.net The development of polymerases that can efficiently and faithfully replicate DNA containing this unnatural base is essential for the creation of viable semi-synthetic organisms. royalsocietypublishing.org These advanced research paradigms are paving the way for the development of next-generation protein therapeutics and other novel biotechnological applications. nih.govroyalsocietypublishing.org
The chemical and physical properties of this compound are summarized in the interactive table below.
| Property | Value |
| Molecular Formula | C5H5N3O3 |
| Molar Mass | 155.11 g/mol wikipedia.org |
| CAS Number | 211555-30-5 wikipedia.org |
| Density | 1.54 g/cm³ chemsrc.com |
| Boiling Point | 305.9ºC at 760 mmHg chemsrc.com |
| Flash Point | 138.8ºC chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H3,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGLOZOVAGYLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457865 | |
| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211555-30-5 | |
| Record name | 6-Amino-5-nitro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211555-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-nitropyridin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-5-NITROPYRIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4VR2ETN9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Strategic Synthetic Methodologies for 6 Amino 5 Nitropyridin 2 Ol and Its Analogs
Pyridine (B92270) Ring Functionalization and Derivatization Approaches
The construction of the 6-amino-5-nitropyridin-2-ol scaffold necessitates controlled and regioselective functionalization of the pyridine core. This involves the strategic introduction of nitro, amino, and hydroxyl groups, often requiring careful selection of precursors and reaction conditions to achieve the desired substitution pattern.
Regioselective Nitration of Pyridine Precursors
Direct nitration of the pyridine ring is often challenging and can lead to low yields. researchgate.net Therefore, the synthesis of nitropyridines frequently employs precursors that facilitate regioselective nitration. The nitration of 2-aminopyridine (B139424), for instance, primarily yields 2-amino-5-nitropyridine (B18323) along with the 3-nitro isomer as a byproduct. sapub.org The directing effect of the amino group favors nitration at the 5-position. Electric hindrance, arising from the repulsion between the positive charge on the protonated amino group and the incoming nitronium ion, plays a significant role in directing the substitution. sapub.org
Alternative methods for achieving 3-nitropyridine (B142982) derivatives involve the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then rearranges to 3-nitropyridine. researchgate.net The use of nitric acid in trifluoroacetic anhydride (B1165640) has also been reported for the preparation of various nitropyridines. researchgate.net
The table below summarizes different precursors and the resulting nitrated pyridine derivatives, highlighting the regioselectivity of the reactions.
| Precursor | Nitrating Agent/Conditions | Major Product(s) | Reference(s) |
| 2-Aminopyridine | Nitric Acid/Sulfuric Acid | 2-Amino-5-nitropyridine, 2-Amino-3-nitropyridine | sapub.org |
| Pyridine | N₂O₅, then SO₂/HSO₃⁻ | 3-Nitropyridine | researchgate.net |
| Substituted Pyridines | Nitric Acid/Trifluoroacetic Anhydride | β-Nitropyridines | researchgate.net |
Introduction of Amino and Hydroxyl Groups onto the Pyridine Scaffold
The introduction of amino and hydroxyl groups can be achieved through various synthetic routes. For instance, the synthesis of aminopyridines can be accomplished via nucleophilic aromatic substitution of halopyridines or cyanopyridines. researchgate.net The reaction of 2- and 4-cyanopyridines with lithium amides can directly yield the corresponding aminopyridines by displacing the cyanide group. researchgate.net
Hydroxylation of the pyridine ring can be more complex. However, biochemical methods offer a regioselective alternative. Whole cells of Burkholderia sp. MAK1 have demonstrated the ability to convert pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. nih.gov This biocatalytic approach presents a promising route for the synthesis of aminopyridinols. nih.gov
Classical and Modern Synthetic Routes to this compound Scaffolds
The synthesis of this compound and its analogs can be approached through both traditional stepwise methods and more contemporary, efficient synthetic strategies.
Stepwise Functionalization Pathways
A common strategy for synthesizing substituted pyridones involves a stepwise approach, where functional groups are introduced sequentially. For example, N-alkylation of 5-methyl-3-nitropyridin-2(1H)-one with reagents like iodomethane (B122720) can be followed by the reduction of the nitro group to an amino group. ijamtes.org This sequence allows for the controlled construction of the desired substituted pyridone.
Another stepwise approach involves the nucleophilic substitution of a leaving group on a pre-functionalized pyridine ring. For instance, 2-amino-5-nitropyridine can be used as a starting material to synthesize more complex derivatives. mdpi.com
The following table outlines a general stepwise pathway for the synthesis of a substituted aminopyridone.
| Step | Reaction | Reagents | Intermediate/Product | Reference(s) |
| 1 | N-Alkylation | Iodomethane, K₂CO₃ | 1,5-Dimethyl-3-nitropyridin-2(1H)-one | ijamtes.org |
| 2 | Nitro Group Reduction | Palladium-catalysed hydrogenation | 3-Amino-1,5-dimethylpyridin-2(1H)-one | ijamtes.org |
Catalytic and Solvent-Free Synthetic Innovations
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. Catalytic and solvent-free approaches for the synthesis of pyridone scaffolds have gained significant attention. One-pot, two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has been reported, utilizing catalysts like pyridine-2-carboxylic acid and betaine (B1666868). nih.gov
Solvent-free grinding methods have also proven effective. For instance, the synthesis of arylidene-malononitrile, a precursor for some pyridine derivatives, can be successfully catalyzed by betaine at room temperature. nih.gov Furthermore, microwave-assisted synthesis has emerged as a green chemistry tool, offering advantages such as shorter reaction times, higher yields, and the reduction of hazardous solvents. nih.govacs.org One-pot, four-component reactions under microwave irradiation have been developed for the efficient synthesis of novel pyridine derivatives. acs.org
Green Chemistry Principles in the Synthesis of Nitro-Pyridinones
The principles of green chemistry are increasingly being integrated into the synthesis of nitro-pyridinones to minimize environmental impact. This includes the use of environmentally benign catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation.
The use of reusable catalysts, such as indium triflate, has been explored for the eco-friendly synthesis of 2-pyridones. rsc.org This catalyst promotes domino reactions that lead to the formation of the desired pyridone frameworks in a one-pot process. rsc.org
Visible light-catalyzed procedures offer another green approach. A metal-free, one-pot synthesis of 2-nitro-substituted imidazo[1,2-a]pyridines has been developed using an inexpensive organic dye, Eosin Y, as a photosensitizer under an open atmosphere. rsc.org This method utilizes molecular oxygen and visible light, aligning with green chemistry principles. rsc.org
The development of solvent-free and catalyst-free multicomponent reactions further exemplifies the shift towards greener synthetic methodologies. rsc.org These reactions, sometimes conducted at elevated temperatures, can produce fused pyrimidine (B1678525) derivatives in high yields without the need for solvents or catalysts. rsc.org
The table below highlights some green chemistry approaches in the synthesis of pyridine and pyridone derivatives.
| Green Chemistry Approach | Catalyst/Condition | Product Type | Advantages | Reference(s) |
| Microwave-Assisted Synthesis | Ethanol (solvent) | Substituted Pyridines | Excellent yield, short reaction time, reduced solvent use | nih.govacs.org |
| Reusable Catalyst | Indium Triflate | 2-Pyridones | Environmentally friendly, reusable catalyst | rsc.org |
| Visible Light Photocatalysis | Eosin Y (organic dye) | 2-Nitro-substituted Imidazo[1,2-a]pyridines | Metal-free, uses molecular oxygen and visible light | rsc.org |
| Solvent-Free Reaction | Heat (130-150 °C) | Tetrazolo-fused Pyrimidines | Catalyst-free, solvent-free | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Amino 5 Nitropyridin 2 Ol
Ultrafast Time-Resolved Spectroscopic Techniques for Excited State Dynamics
The photodynamics of 6-amino-5-nitropyridin-2-ol have been extensively studied using cutting-edge ultrafast time-resolved spectroscopic methods. These techniques provide critical insights into the rapid processes that occur after the molecule absorbs light. acs.orgnih.gov
Femtosecond Broadband Time-Resolved Fluorescence (fs-TRF)
Femtosecond broadband time-resolved fluorescence (fs-TRF) has been a key technique in elucidating the excited-state dynamics of this compound. acs.orgsciprofiles.com Studies using fs-TRF have provided direct experimental evidence of the radiative processes that occur on extremely rapid timescales. acs.org
Upon photoexcitation, the compound emits a prompt fluorescence from a nearly planar structure in its excited state. acs.orgnih.gov This fluorescence is observed independently of the solvent's properties, indicating that the initial excited state is not significantly influenced by its environment. acs.orgnih.gov The fs-TRF spectra, along with steady-state absorption and fluorescence spectra, have been recorded in various solvents, including water (H₂O), methanol (B129727) (CH₃OH), and acetonitrile (B52724) (CH₃CN). acs.org
Table 1: Steady-State Spectral Parameters of this compound in Various Solvents acs.org
| Solvent | Absorption Max (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) |
| H₂O | 379 | ~2.0 x 10⁴ |
| CH₃OH | 368 | ~2.0 x 10⁴ |
| CH₃CN | 368 | ~2.0 x 10⁴ |
The data reveals a red-shift in the lowest-energy absorption band in water compared to methanol and acetonitrile. acs.org
Femtosecond Transient Absorption (fs-TA) Spectroscopy
Complementing fs-TRF, femtosecond transient absorption (fs-TA) spectroscopy has been instrumental in characterizing the non-radiative deactivation pathways of photoexcited this compound. acs.orgresearchgate.net This technique monitors the changes in absorption of the sample after excitation by an ultrashort laser pulse.
The fs-TA data reveals that the excited state deactivates nonradiatively within sub-picoseconds. acs.orgnih.gov This deactivation occurs with a unitary yield through internal conversion, a process primarily mediated by the rotation of the nitro group. acs.orgnih.gov This exceptionally rapid deactivation pathway is significant because it completely bypasses the formation of long-lived nπ* states and triplet states, which are commonly observed in other nitroaromatic compounds and natural DNA and RNA bases. acs.orgnih.gov This rapid, efficient non-radiative decay is the key to the superior photostability of this compound compared to natural nucleobases. acs.org
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy provides detailed information about the molecular structure and bonding within a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
While specific FT-IR data for this compound is not extensively detailed in the provided search results, general principles of FT-IR for similar compounds can be applied. For instance, in related nitropyridine derivatives, characteristic vibrational bands for N-H, O-H, C=C, and C=N groups are identifiable. researchgate.net The nitro group (NO₂) would also exhibit characteristic symmetric and asymmetric stretching vibrations.
Raman Spectroscopy
Raman spectroscopy is another powerful tool for probing the vibrational modes of a molecule. A Raman spectrum for the related compound 6-methyl-5-nitropyridin-2-amine has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This suggests that a similar analysis of this compound would yield valuable structural information, particularly concerning the vibrations of the pyridine (B92270) ring and its substituents. The nitro group typically shows strong Raman bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.
Specific ¹H and ¹³C NMR data for this compound is not available in the provided search results. However, data for structurally similar compounds provides an indication of the expected chemical shifts. For example, in a related nitropyridine derivative, aromatic protons appear in distinct regions of the ¹H NMR spectrum, and the various carbon atoms of the pyridine ring and its substituents can be resolved in the ¹³C NMR spectrum. rsc.orgmdpi.com For 3-amino-6-methylpyridin-2-ol, the amino (NH₂) proton appears as a broad singlet around δ 5.5–6.5 ppm, and the hydroxyl (OH) proton resonates at δ 9–10 ppm in the ¹H NMR spectrum.
X-ray Diffraction Studies of Crystalline Forms and Co-crystallization
While specific studies detailing multiple crystalline forms (polymorphs) of this compound are not extensively documented in the available literature, the principles of crystallography have been applied to closely related compounds. For instance, studies on the related compound 2-amino-5-nitropyridine (B18323) (2A5NP), which lacks the 2-hydroxyl group, demonstrate the use of co-crystallization to create novel materials with specific properties. researchgate.net
Co-crystallization is a technique where two or more different molecules are assembled in a regular array within a single crystal lattice. This is often done to modify the physicochemical properties of the active molecule, such as solubility or stability, or to design materials with specific functions, like nonlinear optical (NLO) properties.
Research on 2-amino-5-nitropyridine has shown that it can form co-crystals with various organic acids. researchgate.netresearchgate.net For example, co-crystals with phenylthioacetic acid and barbituric acid have been successfully grown and their structures resolved by single-crystal XRD. researchgate.net These studies show that intermolecular hydrogen bonds between the amino group of the pyridine and the acid functionalities are crucial in directing the crystal packing. researchgate.net Similarly, co-crystals of 2A5NP with benzenesulfonic acids have been prepared and shown to form noncentrosymmetric crystal structures, which are a prerequisite for second-harmonic generation. researchgate.net
These examples highlight how X-ray diffraction is used to elucidate the complex supramolecular architectures in this class of compounds. The data obtained from such studies are critical for crystal engineering and the rational design of new materials.
Interactive Table: Crystallographic Data of Related 2-Amino-5-nitropyridine Co-crystals
| Co-crystal Former | Crystal System | Space Group | Key Finding | Reference |
| Phenylthioacetic Acid | Monoclinic | P2₁/n | The structure is stabilized by N–H···O intermolecular hydrogen bonds forming a ring motif. | researchgate.net |
| Barbituric Acid | Monoclinic | C2/c | Multiple N–H···O and N–H···N hydrogen bonds lead to a complex, layered supramolecular architecture. | researchgate.net |
| 3-Methyl-4-nitrobenzenesulfonic Acid | Orthorhombic | P2₁2₁2₁ | The components form a 1:1 ionic salt, with the cation and anion stacked alternately. | researchgate.net |
| p-Phenolsulfonic acid | Not specified | Not specified | A noncentrosymmetric crystal was grown, designed for second harmonic generation. | researchgate.net |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
For this compound, the molecular formula is C₅H₅N₃O₃. wikipedia.org This corresponds to a calculated molar mass of approximately 155.11 g/mol . wikipedia.orgsigmaaldrich.commedchemexpress.com High-resolution mass spectrometry can provide a more precise measurement of the molecular mass. The exact mass of this compound is 155.03300 Da, which allows for unambiguous elemental composition determination. chemsrc.com
Upon ionization in a mass spectrometer (e.g., using electron impact or electrospray ionization), the molecular ion ([M]⁺ or [M+H]⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, charged pieces. The resulting mass spectrum is a plot of ion intensity versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.
While a detailed experimental mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on its chemical structure. The presence of nitro, amino, and hydroxyl functional groups on the pyridine ring suggests several likely fragmentation pathways:
Loss of the nitro group: Cleavage of the C-NO₂ bond could lead to the loss of a nitro radical (•NO₂) or nitrous acid (HNO₂), resulting in significant fragment ions.
Loss of small molecules: The molecule could lose stable neutral molecules such as water (H₂O) from the hydroxyl and an adjacent hydrogen, carbon monoxide (CO) from the pyridin-2-ol ring, or hydrogen cyanide (HCN).
Ring cleavage: At higher energies, the pyridine ring itself can fragment.
Analysis of a related compound, 6-methyl-5-nitropyridin-2-amine (C₆H₇N₃O₂, MW 153.14), by GC-MS shows a molecular ion peak at m/z 153 and a top peak (base peak) at m/z 136. nih.gov This suggests a primary fragmentation involving the loss of a neutral species with a mass of 17 u, likely ammonia (B1221849) (NH₃) or a hydroxyl radical (•OH), though the former is more common from an amine. This provides an analogy for the types of fragmentation that might be expected from this compound.
Interactive Table: Key Mass Spectrometric Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₅H₅N₃O₃ | wikipedia.orgnih.gov |
| Molar Mass ( g/mol ) | 155.11 | wikipedia.orgsigmaaldrich.commedchemexpress.com |
| Exact Mass (Da) | 155.03300 | chemsrc.com |
| Molecular Ion (ESI+) | [M+H]⁺ = 156.04037 | Calculated |
Interactive Table: Plausible Fragmentation Pathways and Resulting m/z Values
| Fragmentation Event | Neutral Loss | Mass of Loss (Da) | Expected Fragment m/z |
| Loss of Hydroxyl Radical | •OH | 17.00 | 138.03 |
| Loss of Water | H₂O | 18.01 | 137.02 |
| Loss of Carbon Monoxide | CO | 27.99 | 127.04 |
| Loss of Nitric Oxide | •NO | 29.99 | 125.04 |
| Loss of Nitro Group | •NO₂ | 45.99 | 109.04 |
Computational and Theoretical Investigations of 6 Amino 5 Nitropyridin 2 Ol
Quantum Chemical Approaches for Electronic Structure and Reactivity
A variety of quantum chemical methods have been employed to model the behavior of 6-Amino-5-nitropyridin-2-OL, providing insights that complement experimental findings. These theoretical approaches allow for a detailed exploration of the molecular properties that govern its function.
Density Functional Theory (DFT) has been a primary tool for investigating the ground state (S₀) and excited state properties of this compound. Optimized structural parameters for the ground state have been calculated, showing good agreement with those from higher-level studies. acs.org
Several functionals have been utilized to predict its spectral properties. For instance, calculations using the BLYP functional with the 6-31G++(d',p') basis set have been used to compute absorption wavelengths. acs.org For fluorescence wavelengths, the B3PW91 functional with the 6-31G(2df,p) basis set has been employed, often including implicit and explicit solvation models to better replicate experimental conditions in solvents like water (H₂O) and acetonitrile (B52724) (CH₃CN). acs.org
In studies of the P-Z base pair, where P is 2-amino-imidazo[1,2-a]-1,3,5-triazin-4(8H)one, static TDDFT calculations have been instrumental in exploring the excited-state relaxation mechanism. nih.gov These calculations have highlighted the significant roles of the nitro group rotation and out-of-plane deformation in the relaxation process. nih.gov
Table 1: DFT Functionals and Basis Sets Used in the Study of this compound
| Calculation Type | Functional | Basis Set | Application |
|---|---|---|---|
| Absorption Spectra | BLYP | 6-31G++(d',p') | Calculation of absorption wavelengths. acs.org |
| Fluorescence Spectra | B3PW91 | 6-31G(2df,p) | Calculation of fluorescence emission wavelengths with solvation models. acs.org |
| Excited State Dynamics (Z-P pair) | CAM-B3LYP | 6-31G(d) | Investigation of structural changes in the excited state. acs.org |
For a more accurate description of the excited states, high-level ab initio methods have been utilized. The multistate complete active space second-order perturbation theory (MS-CASPT2) has been employed to investigate the photoinduced excited state relaxation properties of this compound. acs.orgresearchgate.net One such study suggested that upon excitation to the second singlet state (S₂), internal conversion to the first singlet state (S₁) is the dominant pathway. From the S₁ state, the calculations indicated possibilities for intersystem crossing to triplet states (T₂ and T₁) and internal conversion back to the ground state (S₀). researchgate.net This MS-CASPT2 study also pointed towards a strong spin-orbit coupling, suggesting that intersystem crossing mediated by an nπ* state could be a primary deactivation channel. acs.org
While direct application of the Coupled Cluster with singles and approximate doubles (CC2) level of theory to this compound is not extensively detailed in the available literature, it is a common method for studying the photostability of similar nucleobases like cytosine and isocytosine. researchgate.net In those related systems, CC2 has been used to explain experimental observations by mapping the relaxation pathways from the excited states back to the ground state. researchgate.net
The choice of basis set is critical for the accuracy of quantum chemical calculations. For this compound and related compounds, a range of basis sets has been used, reflecting a balance between computational cost and desired accuracy.
Commonly used basis sets include Pople-style basis sets such as 6-31G(d) and its variations with diffuse and polarization functions (e.g., 6-31G++(d',p'), 6-311++G(d,p)). acs.orgacs.orgbeilstein-journals.org These are often employed for DFT and TDDFT calculations. For more demanding ab initio calculations like MS-CASPT2, basis sets like 6-31+g(d) have been used. acs.org The inclusion of diffuse functions (indicated by "+") is important for describing the electronic structure of excited states and anions, while polarization functions (indicated by "d" and "p") allow for more flexibility in describing the shape of electron orbitals.
While specific convergence studies for this compound are not explicitly detailed in the search results, the use of established basis sets like 6-311++G(d,p) in studies of similar organic molecules suggests an effort to achieve a reasonable level of convergence for the calculated properties. researchgate.net
Excited State Dynamics Simulations
Simulations of excited-state dynamics are essential for understanding the ultrafast processes that occur after the absorption of UV light. These simulations provide a temporal dimension to the quantum chemical calculations, revealing the pathways and timescales of relaxation and deactivation.
Time-Dependent Density Functional Theory (TDDFT) is a widely used method for studying the excited states of molecules. It has been applied to this compound to understand its photostability. acs.org TDDFT calculations, particularly with functionals like CAM-B3LYP and the 6-31G(d) basis set, have been used to model the excited state of the Z–P base pair. acs.org These studies have shown that upon excitation, significant structural changes in the nitro group facilitate a rapid internal conversion to the ground state, which is a major decay channel. acs.org This theoretical finding is consistent with experimental observations of the compound's superior photostability. acs.org The rotation of the nitro group is identified as a key factor mediating the sub-picosecond nonradiative deactivation. acs.orgresearchgate.net
To accurately model the deactivation from excited states, non-adiabatic dynamics, which account for the breakdown of the Born-Oppenheimer approximation, are necessary. For the P-Z base pair, non-adiabatic dynamic simulations at the TDDFT level have been performed. nih.gov These simulations revealed that excited-state nitro rotation and out-of-plane deformation are two primary relaxation channels leading to fast internal conversion to the S₀ state. nih.gov
While specific trajectory surface hopping (TSH) simulations for isolated this compound are not detailed in the provided search results, this method is a common approach for simulating non-adiabatic dynamics in similar systems. nih.gov TSH simulations model the nuclear motion classically on potential energy surfaces calculated by quantum mechanics, allowing for "hops" between different electronic states at regions of strong coupling, such as conical intersections. frontiersin.org For the related P-Z base pair, simulations showed that while a single proton transfer from Z to P can occur, it is a minor decay channel compared to the relaxation pathways involving the nitro group. nih.gov
Modeling of Photophysical Processes
Computational modeling provides critical insights into the complex photophysical processes that occur in this compound following photoexcitation. These theoretical approaches complement experimental studies by mapping the intricate pathways of energy dissipation.
Potential Energy Surface Calculations
Potential energy surface (PES) calculations are instrumental in understanding the excited-state behavior of this compound. Theoretical studies have constructed PESs to map the relaxation pathways of the molecule after it absorbs light. researchgate.net Upon excitation, the molecule is promoted to an excited electronic state. The topology of the excited-state PES determines the subsequent deactivation channels.
For this compound, calculations have revealed that the rotation of the nitro group is a key reaction coordinate on the excited-state potential energy surface. acs.org This rotation leads to twisted structures in the first singlet excited state (S1) that are significantly lower in energy compared to the initial planar excited state. acs.org Specifically, two twisted structures, S1-tw1 and S1-tw2, are approximately 20.2 and 18 kcal/mol more stable than the planar S1 structure, respectively. acs.org The greater stability of S1-tw1 is attributed to an additional intramolecular hydrogen bond formed between an oxygen atom of the nitro group and a hydrogen atom of the amino group. acs.org These twisted geometries are located very close to conical intersections with the ground state (S0), providing an efficient pathway for non-radiative decay. acs.org
| Structure | Relative Energy (kcal/mol) | Key Feature |
| S1-pl (planar) | 0 | Initial photo-excited state |
| S1-tw1 | -20.2 | Twisted nitro group, intramolecular H-bond |
| S1-tw2 | -18 | Twisted nitro group |
This table presents theoretical relative energy values for key structures on the excited-state potential energy surface of this compound. acs.org
Internal Conversion and Intersystem Crossing Pathways
Upon photoexcitation, this compound primarily deactivates through an ultrafast and highly efficient internal conversion (IC) process. acs.orgacs.org This non-radiative pathway allows the molecule to return to the ground electronic state within sub-picoseconds, dissipating the absorbed UV energy as heat. acs.org The primary mechanism facilitating this rapid IC is the rotation of the nitro group, which leads the molecule towards a conical intersection with the ground state. acs.org
The efficiency of this IC channel is so high that it effectively outcompetes other potential deactivation pathways, such as intersystem crossing (ISC) to triplet states. acs.orgacs.org Theoretical investigations predict that while intersystem crossing paths to the T1 and T2 states are possible from the S1 state, the high barrier to reach the S1/S0 conical intersection and strong spin-orbit coupling between the S1 and T2 states suggest that intersystem crossing to the triplet manifold would be the more favorable pathway. researchgate.net However, experimental and computational evidence strongly indicates that the internal conversion pathway dominates, with a unitary yield. acs.org This rapid deactivation is a hallmark of photostability, as it prevents the population of long-lived excited states that could lead to detrimental photochemical reactions. acs.orgacs.org
Role of Conical Intersections in Non-Radiative Deactivation
Conical intersections (CIs) are crucial features on the potential energy surfaces of molecules that facilitate ultrafast non-radiative transitions between electronic states. acs.org In the case of this compound, CIs play a pivotal role in its remarkable photostability. acs.org Theoretical calculations have shown that energetically accessible S1/S0 CIs are present in the vicinity of the twisted excited-state structures formed by the rotation of the nitro group. acs.org
The molecule, upon reaching these CI regions, can efficiently funnel its electronic energy into vibrational energy of the ground state, effectively returning to its initial state without undergoing chemical alteration. acs.org The specific conformation of the CI for an individual this compound molecule is a subject that requires higher-level computational investigation. acs.org The presence of these sloped CIs, which are associated with photostable molecules, ensures that the molecule is more likely to regenerate its ground state rather than forming photoproducts. acs.org This rapid and efficient deactivation through CIs is a key mechanism that contributes to the superior photostability of this compound when compared to canonical DNA bases. acs.org
Analysis of Molecular Interactions and Hydrogen Bonding
The interactions of this compound with its environment, particularly through hydrogen bonding, significantly influence its electronic properties and excited-state dynamics.
Intermolecular Hydrogen Bond Network Analysis
The structure of this compound features both hydrogen bond donor (amino group) and acceptor (nitro group, carbonyl group) sites, allowing for the formation of intricate intermolecular hydrogen bond networks. In the solid state and in solution, these interactions can influence the molecule's conformation and electronic structure. While specific studies on the comprehensive intermolecular hydrogen bond network of crystalline this compound are not extensively detailed in the provided context, the principles of hydrogen bonding in similar nitro-substituted aminopyrimidine derivatives have been investigated. For instance, in related compounds, intermolecular hydrogen bonds of the O-H···O, O-H···N, and N-H···O types are known to link molecules into larger assemblies like ribbons or sheets. nih.gov The presence of a nitro group can also lead to the formation of N-H···O intramolecular hydrogen bonds. nih.gov Theoretical analyses using methods like Atoms in Molecules (AIM) can differentiate between true hydrogen bonds and other weaker atomic interactions. sapub.org
Solvent Effects on Excited State Dynamics
The solvent environment plays a crucial role in modulating the excited-state dynamics of this compound. acs.orgsciprofiles.com This is particularly evident when comparing its behavior in protic versus aprotic solvents. researchgate.net Computational studies have shown that solute-solvent hydrogen bonding significantly alters the energetics of the excitation process. acs.org
For example, in water, the inclusion of explicit hydrogen bonding to the nitro, keto, and amino groups in theoretical calculations destabilizes the nπ* state while slightly stabilizing the ππ* state. acs.org This reverses their energetic ordering and results in a red-shift of the lowest energy absorption band, which is consistent with experimental observations when moving from acetonitrile to water. acs.org Despite this influence on the absorption process, the subsequent ultrafast deactivation pathway via internal conversion appears to be largely independent of the solvent properties. acs.org The fluorescence spectra and the extremely low fluorescence quantum yield remain similar across different solvents, indicating that the highly efficient non-radiative decay channel mediated by the nitro group's rotation dominates regardless of the solvent environment. acs.org This suggests that while the solvent can tune the initial electronic transitions, the intrinsic properties of the molecule govern the primary relaxation mechanism. acs.orgresearchgate.net
| Solvent | Absorption λmax (nm) | Fluorescence λmax (nm) | Fluorescence Quantum Yield (Φf) |
| Water (H2O) | ~360 | ~490 | ~3.1 x 10⁻⁵ |
| Methanol (B129727) (CH3OH) | ~355 | ~490 | ~3.1 x 10⁻⁵ |
| Acetonitrile (CH3CN) | ~350 | ~490 | ~3.1 x 10⁻⁵ |
This table summarizes the spectroscopic properties of this compound in different solvents, highlighting the solvent effect on absorption and the relative insensitivity of the fluorescence and deactivation pathway. acs.org
Theoretical Insights into Regioselectivity and Electric Hindrance in Nitration Reactions
While direct computational studies on the further nitration of this compound are not extensively documented in publicly available research, theoretical principles derived from related pyridine (B92270) systems can provide significant insights. The regioselectivity of electrophilic aromatic substitution, such as nitration, on a highly substituted ring like this compound is governed by a complex interplay of electronic and steric effects of the existing substituents. A key theoretical concept, "electric hindrance," has been proposed to explain the regiochemical outcomes in the nitration of aminopyridines and is particularly relevant for this analysis. sapub.orgresearchgate.net
Governing Factors in Electrophilic Nitration
The introduction of a second nitro group onto the this compound ring would involve the attack of a nitronium ion (NO₂⁺) on one of the available carbon atoms (C3 or C4). The directing influence of the existing functional groups is paramount in determining the site of this attack.
Electronic Effects : The amino (-NH₂) and hydroxyl (-OH) groups are activating and ortho-, para-directing, while the nitro (-NO₂) group is strongly deactivating and meta-directing. wikipedia.org The pyridin-2-one tautomer complicates simple predictions, but the powerful activating nature of the amino group at C6 strongly directs electrophilic attack to the para position (C3). The existing nitro group at C5 also directs an incoming electrophile to the C3 position (meta).
Steric Hindrance : This factor relates to the physical obstruction caused by bulky functional groups near a potential reaction site. sciepub.com In this molecule, the nitro group at C5 would likely impose significant steric hindrance on the adjacent C4 position, making an attack at C3 sterically more favorable.
Electric Hindrance : A more nuanced concept, electric hindrance, posits that electrostatic repulsion between the positive charge of the incoming electrophile (NO₂⁺) and localized positive charges on the aromatic ring can be a decisive factor in regioselectivity. sapub.orgresearchgate.net In the strong acidic conditions required for nitration, the pyridine ring nitrogen becomes protonated, acquiring a positive charge. This charge, along with the partial positive charges on ring carbons induced by electron-withdrawing groups, can repel the nitronium ion. researchgate.net
Analysis of Potential Nitration Sites
The two unsubstituted positions on the this compound ring are C3 and C4. A theoretical analysis based on established principles allows for a prediction of the major product.
Table 1: Analysis of Directing Effects for Nitration
| Position for Attack | Influence of Amino Group (at C6) | Influence of Nitro Group (at C5) | Influence of Pyridin-2-one System | Overall Electronic Preference |
| C3 | Para-directing (Activating) | Meta-directing (Deactivating) | Complex influence | Strongly Favored |
| C4 | Meta-directing (Activating) | Ortho-directing (Deactivating) | Complex influence | Disfavored |
Theoretical studies on the nitration of 2-aminopyridine (B139424) have shown that steric hindrance is not always the determining factor in regiochemistry. sapub.orgresearchgate.net Instead, electric hindrance, the repulsion between the positive charge on the protonated ring nitrogen and the incoming nitronium ion, was identified as the directing factor. sapub.orgresearchgate.net Attack at the C3 position of 2-aminopyridine was disfavored due to its proximity to the positive charge on the nitrogen at position 1, leading to the preferential formation of the 5-nitro isomer. researchgate.net
Applying this concept to this compound, an attack at C3 would be subject to electric hindrance from the adjacent protonated ring nitrogen at N1. However, the combined electronic directing effects of the amino and nitro groups overwhelmingly favor substitution at C3. The repulsion at C3 might be mitigated by the strong resonance stabilization provided by the amino group for the reaction intermediate (the sigma complex).
Conversely, an attack at C4 is electronically disfavored by both the amino and nitro groups. Furthermore, it would experience significant steric hindrance from the bulky nitro group at C5. The electric hindrance from the N1 position would be weaker at C4 than at C3, but the electronic and steric factors are likely to be dominant.
Table 2: Summary of Hindrance Effects in the Nitration of this compound
| Position for Attack | Predicted Steric Hindrance | Predicted Electric Hindrance from N1 | Predicted Major Product |
| C3 | Low | High | Likely |
| C4 | High (from -NO₂ at C5) | Moderate | Unlikely |
Based on this theoretical framework, computational models would likely predict that further nitration of this compound would yield 6-amino-3,5-dinitropyridin-2-ol . The powerful, synergistic electronic directing effects of the existing amino and nitro groups towards the C3 position are expected to overcome the electric hindrance from the protonated ring nitrogen. Density Functional Theory (DFT) calculations could confirm this by modeling the transition state energies for the nitration at both C3 and C4, where a lower energy barrier for the C3 attack would be anticipated. researchgate.net
Photophysics and Photochemistry of 6 Amino 5 Nitropyridin 2 Ol
Unusually Rapid Excited State Deactivation Mechanisms
Comprehensive studies utilizing ultrafast broadband time-resolved fluorescence and transient absorption spectroscopy have revealed that 6-Amino-5-nitropyridin-2-OL possesses a highly efficient and unusually rapid mechanism for deactivating its excited state after photoexcitation. acs.orgnih.govacs.org
The primary mechanism mediating this ultrafast deactivation is the rotation of the nitro (NO₂) group attached to the pyridine (B92270) ring. acs.orgnih.govacs.org Following excitation, the molecule moves from a nearly planar structure to a twisted conformation in the excited state. acs.org This twisting motion, specifically involving the nitro group, facilitates the rapid internal conversion to the ground state. acs.orgresearchgate.net Theoretical calculations have identified two twisted structures in the excited state, S₁-tw1 and S₁-tw2, which are significantly lower in energy than the planar excited state. acs.org The existence of an energetically accessible conical intersection (CI) near these twisted structures is the key to the efficient and rapid nonradiative decay back to the ground state. acs.org This deactivation mechanism, driven by nitro group dynamics, is a defining characteristic of the compound's photostability. acs.orgresearchgate.net
Photostability Profiles: Comparative Studies with Canonical and Non-Canonical Nucleobases
Studies comparing this compound with natural DNA and RNA bases have demonstrated its superior photostability. acs.orgnih.govacs.org
The exceptional photostability of this compound is primarily attributed to its highly effective and rapid excited-state deactivation pathway. acs.org By returning to the ground state in under a picosecond via internal conversion, the molecule spends very little time in a reactive excited state, thus preventing photochemical reactions that could lead to degradation. acs.orgacs.orgresearchgate.net
In comparative photodegradation experiments under low-intensity UV irradiation, this compound showed minimal changes in its absorption spectrum. acs.org In contrast, the canonical nucleobase cytidine (B196190) (Cyd) exhibited significant spectral changes under the same conditions, indicating the formation of photoproducts. acs.org The initial rate of photodegradation for this compound was found to be over two orders of magnitude lower than that of cytidine, highlighting its remarkable resistance to UV-induced damage. acs.org
Table 1: Comparative Photodegradation of this compound (Z) and Cytidine (Cyd)
| Compound | Observation under UV Irradiation (267 nm) | Initial Rate of Change | Reference |
|---|---|---|---|
| This compound (Z) | Minimal changes in absorption spectrum | >100 times lower than Cyd | acs.org |
| Cytidine (Cyd) | Decrease in primary absorption bands, increase at ~232 nm, formation of isosbestic points | Baseline for comparison | acs.org |
The ultrafast deactivation mechanism of this compound effectively prevents the population of other excited states that are often responsible for phototoxicity. acs.orgnih.govacs.org This includes the complete exclusion of long-lived nπ* states and triplet states. acs.orgacs.org In many other nitroaromatic compounds and canonical nucleobases, these states are readily formed and can lead to the generation of harmful photoproducts or reactive oxygen species. acs.orgresearchgate.net The inability to form these damaging states is a critical factor in the superior photostability of this compound. acs.org
Photoinduced Reaction Pathways and Product Formation
Consistent with its high photostability, studies have found that this compound does not form photoproducts upon UV excitation. acs.orgnih.govacs.org The rapid internal conversion pathway, mediated by the nitro group rotation, channels all the absorbed energy into heat as the molecule returns to the ground state, leaving no opportunity for chemical reactions to occur. acs.org This is a significant advantage over many nitroaromatic compounds, which are known to undergo photodissociation and release toxic fragments like nitric oxide, and over natural pyrimidine (B1678525) bases, which can form photohydrates. acs.org The ability of this compound to completely avoid the formation of such photoproducts underscores its exceptional stability. acs.org
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Z, 6-Amino-5-nitropyridin-2-one |
| Cytidine | Cyd |
| Adenosine | Ado |
| Guanosine | Guo |
| Thymidine | Thd |
Structure–Photophysical Property Relationships in Unnatural Nucleobases
This compound, also known as 6-amino-5-nitro-2(1H)-pyridinone and designated as 'Z' in the context of Hachimoji DNA, is a synthetic nucleobase that has garnered significant interest for its role in expanding the genetic alphabet. acs.orgwikipedia.org As an unnatural nucleobase, it pairs with 2-amino-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (P) within the Hachimoji DNA and RNA systems, which are eight-letter genetic systems. acs.orgresearchgate.net The unique photophysical and photochemical properties of this compound are crucial for its function and stability, particularly in comparison to natural nucleobases.
A comprehensive investigation into the excited-state dynamics of this compound in various solvents has been conducted using advanced techniques such as ultrafast broadband time-resolved fluorescence and transient absorption spectroscopy, supported by computational methods. acs.orgnih.gov These studies have revealed that upon photoexcitation, the molecule emits prompt fluorescence from a nearly planar structure in its excited state, a behavior that is independent of the solvent's properties. acs.orgnih.gov
The most remarkable characteristic of this compound is its superior photostability, which surpasses that of the canonical natural nucleobases. acs.org Natural nucleobases are known for their inherent photostability, a critical feature for protecting genetic material from solar ultraviolet (UV) radiation. acs.org This stability is attributed to highly efficient nonradiative internal conversion processes that rapidly dissipate absorbed UV energy as heat, thus minimizing the formation of harmful photoproducts. acs.org
In the case of this compound, its exceptional photostability stems from an unusually rapid deactivation pathway for its excited state. acs.org This state undergoes nonradiative deactivation within sub-picoseconds through internal conversion with a unitary yield. acs.org The primary mechanism facilitating this rapid deactivation is the rotation of the nitro group. acs.org This ultrafast deactivation pathway effectively prevents the involvement of long-lived nπ* states, triplet states, and the formation of photoproducts, which are common outcomes for many nitroaromatic compounds as well as natural DNA and RNA bases. acs.org
The structure of this compound, particularly the presence of the nitro group, is central to its photophysical behavior. The electron-withdrawing nature of the nitro group influences the electronic properties of the pyridinone ring, contributing to its unique excited-state dynamics. oup.com Theoretical studies using methods like multistate complete active space second-order perturbation theory (CASPT2) have been employed to investigate the excited state properties of the derivative 6-amino-3-(1′-β-D-2′-deoxyribofuranosyl)-5-nitro-1H-pyridin-2-one, providing deeper insights into the underlying photophysical mechanisms. researchgate.net
The photophysical properties of this compound are summarized in the table below:
| Property | Observation |
| Excitation | Upon photoexcitation, it reaches an excited state with a nearly planar structure. acs.orgnih.gov |
| Emission | Emits prompt fluorescence. acs.orgnih.gov |
| Deactivation Pathway | Undergoes ultrafast nonradiative deactivation via internal conversion within sub-picoseconds. acs.org |
| Deactivation Mechanism | Primarily mediated by the rotation of the nitro group. acs.org |
| Photostability | Exhibits superior photostability compared to natural nucleobases. acs.org |
| Photoproducts | The rapid deactivation pathway precludes the formation of long-lived excited states and photoproducts. acs.org |
This detailed understanding of the structure-photophysical property relationships of this compound not only highlights its suitability as a component of an expanded genetic alphabet but also provides valuable insights for the strategic design of other nitroaromatic compounds for various environmental and biological applications. acs.orgnih.gov
Role of 6 Amino 5 Nitropyridin 2 Ol in Synthetic Biology and Unnatural Nucleic Acids
Incorporation into Hachimoji DNA and RNA Systems
The development of "Hachimoji" (Japanese for "eight letters") DNA and RNA represents a significant leap in synthetic genetics, expanding the natural four-letter genetic alphabet (A, T, C, G) to eight. labroots.com This system incorporates four synthetic nucleotides, including the Z:P and S:B pairs, alongside the natural A:T and C:G pairs. labroots.comresearchgate.net The Z nucleobase is 6-amino-5-nitropyridin-2-ol, which pairs specifically with P, 2-amino-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one. nih.govacs.orgnih.gov
Design and Synthesis of Expanded Genetic Alphabets
The creation of an expanded genetic alphabet hinged on designing nucleobase analogs that adhere to the fundamental principles of Watson-Crick base pairing, namely size complementarity (a large purine (B94841) analog pairs with a small pyrimidine (B1678525) analog) and hydrogen-bonding complementarity. nih.gov The Z:P pair was engineered to have a standard Watson-Crick geometry but with a rearranged pattern of hydrogen bond donors and acceptors, ensuring it pairs orthogonally to the natural base pairs. nih.govresearchgate.net
The synthesis of the deoxyribonucleoside of Z, 6-amino-5-nitro-3-(1′-β-D-2′-deoxyribofuranosyl)-2(1H)-pyridone (dZ), and its complementary partner, dP, has been developed and optimized. nih.gov This includes the preparation of their triphosphate and protected phosphoramidite (B1245037) forms, which are essential for the chemical synthesis of DNA oligonucleotides containing these unnatural bases. nih.gov The Z nucleoside has demonstrated stability against epimerization during oligonucleotide synthesis. nih.gov
Unnatural Base Pairing Specificity and Orthogonality (e.g., with 2-amino-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (P))
The specificity and orthogonality of the Z:P pair are crucial for its function within an expanded genetic system. nih.gov The Z base presents a donor-donor-acceptor (DDA) pattern of hydrogen bonding units to its partner P, which in turn presents a complementary acceptor-acceptor-donor (AAD) pattern. nih.govnih.gov This unique hydrogen bonding pattern, distinct from the A:T and G:C pairs, prevents mispairing with the natural bases, ensuring the integrity of the genetic information. nih.govresearchgate.net
The Z:P pair is joined by three hydrogen bonds and maintains a standard "edge on" Watson-Crick geometry. nih.govresearchgate.net Structural studies have shown that the Z:P pair fits well within the double helix, although it can cause some local structural changes. For instance, the major groove width for Z:P pairs is about 1 Å wider than for G:C pairs. nih.gov Molecular dynamics simulations of DNA duplexes containing consecutive P:Z pairs have indicated a significantly wider major groove and alterations in other helical parameters compared to standard DNA. researchgate.net These structural modifications are attributed to the distinct electrostatic properties of the P:Z pair and favorable stacking interactions involving the nitro group of the Z base. researchgate.net
Implications for Genetic Information Storage and Expression
The successful incorporation of the Z:P pair into a functional genetic system has profound implications for the storage and expression of genetic information. nih.govnih.gov By doubling the number of building blocks in DNA, Hachimoji DNA significantly increases the information density of nucleic acids. labroots.coma-star.edu.sg This expanded alphabet allows for a greater amount of information to be stored in a given length of DNA compared to the natural four-letter system. labroots.com
Furthermore, Hachimoji DNA has been shown to be a viable genetic material that can be transcribed into RNA. researchgate.net This demonstrates that the cellular machinery, with some modifications, can recognize and process these unnatural nucleotides, allowing for the expression of the information encoded in the expanded alphabet. The ability to transcribe Hachimoji DNA into RNA opens the door to creating novel RNA molecules with unique properties and functions. researchgate.net
Engineering Novel Biological Functions Through Expanded Genetic Code
The expansion of the genetic alphabet provides a powerful tool for engineering novel biological functions. With an eight-letter alphabet, the number of possible codons in the genetic code expands from 64 (4³) to 512 (8³). This vast increase in coding capacity allows for the site-specific incorporation of a much wider array of unnatural amino acids into proteins, far beyond what is possible with the natural genetic code. a-star.edu.sg
This capability enables the creation of proteins with novel catalytic activities, enhanced stability, or unique binding specificities. For example, DNA aptamers—short strands of DNA that can bind to specific targets—have been developed using the Hachimoji system. These aptamers have shown the ability to bind selectively to targets like liver cancer cells and anthrax proteins, demonstrating the potential for developing new diagnostic and therapeutic agents. nih.gov The superior photostability of the Z base compared to natural bases also presents opportunities for applications in areas where resistance to UV radiation is beneficial. acs.orgnih.gov
Reactivity and Chemical Transformations of 6 Amino 5 Nitropyridin 2 Ol
Reactivity of the Amino Group
The primary aromatic amino group at the C6 position is a key site of nucleophilic reactivity, enabling a wide range of condensation and derivatization reactions.
The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character, allowing it to readily attack electrophilic centers. A classic example of this reactivity is the condensation reaction with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond characteristic of an imine.
The reaction is often catalyzed by the addition of a small amount of acid and is usually carried out in a suitable solvent such as ethanol with refluxing. researchgate.net The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the amino group of 6-Amino-5-nitropyridin-2-ol.
Table 1: Examples of Schiff Base Formation with this compound This table presents hypothetical reaction products based on established chemical principles for Schiff base formation.
| Carbonyl Reactant | Product Name | Chemical Structure of Product |
|---|---|---|
| Benzaldehyde | N-benzylidene-6-hydroxy-3-nitro-2-pyridinamine | |
| Acetone | N-(propan-2-ylidene)-6-hydroxy-3-nitro-2-pyridinamine | |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-6-hydroxy-3-nitro-2-pyridinamine |
Beyond Schiff base formation, the amino group is a versatile handle for introducing a variety of other functionalities. These derivatization reactions are crucial for modifying the molecule's physical, chemical, and biological properties. Common functionalization strategies include acylation, alkylation, and sulfonylation.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(5-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide.
Alkylation: While direct alkylation can be challenging and may lead to over-alkylation, it can be achieved under specific conditions. More controlled methods, such as reductive amination, are often preferred for synthesizing secondary or tertiary amines.
Reaction with Isocyanates: The nucleophilic amino group readily adds to the electrophilic carbon of an isocyanate to form urea derivatives. This reaction is typically high-yielding and proceeds under mild conditions.
Table 2: Potential Derivatization Reactions of the Amino Group This table illustrates common derivatization reactions based on the known reactivity of primary aromatic amines.
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Acetyl Chloride | Acylation | Amide |
| Benzoyl Chloride | Acylation | Amide |
| Phenyl Isocyanate | Addition | Urea |
| Benzenesulfonyl Chloride | Sulfonylation | Sulfonamide |
Reactivity of the Nitro Group
The nitro group at the C5 position is a strong electron-withdrawing group that significantly influences the molecule's reactivity, both through its own chemical transformations and its electronic effects on the pyridine (B92270) ring.
The most common and synthetically useful transformation of the nitro group is its reduction to a primary amino group. This conversion dramatically alters the electronic properties of the molecule, transforming the strongly electron-withdrawing -NO2 group into a strongly electron-donating -NH2 group. A variety of methods are available for the reduction of aromatic nitro compounds, offering different levels of chemoselectivity. organic-chemistry.org
Common methods include:
Catalytic Hydrogenation: This is a widely used method, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel under an atmosphere of hydrogen gas. It is generally clean and high-yielding.
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or tin(II) chloride (SnCl2), are effective for reducing nitroarenes.
Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas, such as hydrazine or ammonium formate, often in the presence of a catalyst like Pd/C.
The product of this reduction, 5,6-diaminopyridin-2-ol, is a valuable synthetic intermediate, particularly for the construction of fused heterocyclic systems like imidazopyridines.
Table 3: Common Reagents for the Reduction of the Nitro Group
| Reagent(s) | Reaction Conditions | Product |
|---|---|---|
| H2, Pd/C | Ethanol, Room Temperature | 5,6-Diaminopyridin-2-ol |
| Fe, HCl | Ethanol/Water, Reflux | 5,6-Diaminopyridin-2-ol |
| SnCl2·2H2O | Ethanol, Reflux | 5,6-Diaminopyridin-2-ol |
| NaBH4, I2 | THF, Reflux | 5,6-Diaminopyridin-2-ol |
The nitro group exerts a powerful electron-withdrawing effect on the pyridine ring through both inductive (-I) and resonance (-M) effects. This has two major consequences:
Deactivation towards Electrophilic Aromatic Substitution: The strong deactivation of the ring makes electrophilic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) very difficult to achieve.
Furthermore, the nitro group plays a role in the molecule's photophysical properties. Studies have shown that the rotation of the nitro group can serve as a primary pathway for the non-radiative deactivation of the molecule's excited state, contributing to its photostability. acs.org
Reactivity of the Hydroxyl Group
The hydroxyl group at the C2 position of the pyridine ring exists in a tautomeric equilibrium with its corresponding keto form, 6-amino-5-nitro-2(1H)-pyridinone. wikipedia.org For most hydroxypyridines, the pyridone (keto) tautomer is significantly more stable and predominates, especially in the solid state and in polar solvents. nih.gov This equilibrium is crucial as it presents two potential sites for reaction: the oxygen of the hydroxyl form and the nitrogen of the pyridone form.
The reactivity, particularly in alkylation reactions, is highly dependent on the reaction conditions, including the alkylating agent, base, and solvent used. This allows for regioselective synthesis of either O-substituted or N-substituted products.
O-Alkylation: Reaction at the oxygen atom of the less abundant but more nucleophilic enol tautomer yields a 2-alkoxypyridine derivative. This can be favored by using specific catalysts, such as triflic acid (TfOH) with carbenoids or palladium-based systems. rsc.orgrsc.org
N-Alkylation: Reaction at the ring nitrogen of the more abundant pyridone tautomer gives an N-alkyl-2-pyridone. This pathway is often favored under catalyst- and base-free conditions with organohalides or when using bases like cesium fluoride (CsF) with benzyl halides. thieme-connect.comacs.org
The hydroxyl group can also undergo other typical reactions, such as acylation to form esters, though the competing N-acylation at the ring nitrogen of the pyridone tautomer is also possible.
Table 4: Regioselective Alkylation of the Pyridin-2-ol / 2-Pyridone System This table summarizes conditions that can influence the site of alkylation based on studies of similar 2-pyridone systems.
| Reaction Type | Typical Reagents & Conditions | Major Product |
|---|---|---|
| O-Alkylation | Diazo compound, TfOH catalyst | 2-Alkoxy-6-amino-5-nitropyridine |
| N-Alkylaton | Alkyl Halide, Heat (catalyst/base-free) | 1-Alkyl-6-amino-5-nitro-1,6-dihydropyridin-2-one |
| O-Alkylation | Allylic carbonate, Pd catalyst | 2-(Allyloxy)-6-amino-5-nitropyridine |
| N-Alkylation | Benzyl chloride, CsF | 1-Benzyl-6-amino-5-nitro-1,6-dihydropyridin-2-one |
Tautomerism and Its Influence on Reactivity
A critical aspect of the chemistry of this compound is its existence in different tautomeric forms, primarily the lactim-lactam equilibrium. researchgate.net While the name implies the hydroxyl (-OL) form, pyridin-2-ol derivatives predominantly exist in the more stable pyridin-2-one (lactam) form. researchgate.netwikipedia.org
Lactim Form (this compound): This form possesses a true hydroxyl group and a fully aromatic pyridine ring. The reactivity is characterized by the acidic proton of the hydroxyl group and the nucleophilic aromatic nitrogen.
Lactam Form (6-Amino-5-nitropyridin-2(1H)-one): This is the major and more stable tautomer. researchgate.netwikipedia.org It features a carbonyl group and an N-H bond within the ring, giving it an amide-like character. This form is less aromatic, and its reactivity is influenced by the acidic N-H proton and the electron-withdrawing nature of the carbonyl group, which complements the nitro group's effect.
A secondary, though far less significant, equilibrium is the amino-imino tautomerism of the exocyclic C6-amino group. For most amino-substituted heterocyclic compounds, the amino form is overwhelmingly favored. researchgate.net
The predominance of the lactam tautomer significantly influences the molecule's chemical behavior. The electron-withdrawing character of the carbonyl group, in conjunction with the nitro group, profoundly deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic substitution.
Table 1: Comparison of Major Tautomeric Forms
| Feature | Lactim Form (this compound) | Lactam Form (6-Amino-5-nitropyridin-2(1H)-one) |
| Functional Group | Hydroxyl (-OH) | Carbonyl (C=O), Amide (N-H) |
| Aromaticity | Fully Aromatic Pyridine Ring | Reduced Aromaticity (Pyridone Ring) |
| Key Reactive Sites | Acidic -OH proton, Nucleophilic Ring Nitrogen | Acidic N-H proton, Electrophilic Carbonyl Carbon |
| Predominance | Minor Tautomer | Major, More Stable Tautomer researchgate.netwikipedia.org |
Role in Hydrogen Bonding and Supramolecular Interactions
This compound possesses multiple sites for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This capacity is fundamental to its function in synthetic biology and its solid-state structure.
Hydrogen Bond Donors: The amino group (-NH₂) and the ring N-H in the dominant lactam tautomer.
Hydrogen Bond Acceptors: The oxygen atoms of the nitro group, the oxygen of the carbonyl group (in the lactam form), and the ring nitrogen atom (in the lactim form).
This compound is a key component of Hachimoji DNA, an eight-letter genetic system, where it functions as an unnatural nucleobase designated "Z". acs.org In this system, it specifically pairs with 5-aza-7-deazaguanine ("P") via three hydrogen bonds, mimicking the stable pairing of natural guanine (B1146940) and cytosine. acs.orgwikipedia.org This precise molecular recognition highlights the critical role of its hydrogen bonding capabilities.
In a broader context, similar nitro-substituted amino-aromatic compounds are known to form extensive supramolecular networks in the solid state. nih.govresearchgate.net Molecules of 2-amino-4,6-dimethoxy-5-nitropyrimidine, for instance, are linked by N-H···N and N-H···O hydrogen bonds to create complex sheet structures. nih.govresearchgate.net It is highly probable that 6-Amino-5-nitropyridin-2-one forms analogous structures, such as chains or sheets, driven by intermolecular hydrogen bonds between the amino group, the nitro group, and the lactam functionality. nih.gov
Table 2: Potential Hydrogen Bonding Interactions
| Donor Group | Acceptor Group | Type of Interaction | Significance |
| Amino (-NH₂) | Nitro (-NO₂) | Intermolecular N-H···O | Supramolecular assembly, crystal packing |
| Amino (-NH₂) | Carbonyl (C=O) | Intermolecular N-H···O | Dimer or chain formation in solid state |
| Ring Amide (N-H) | Nitro (-NO₂) | Intermolecular N-H···O | Supramolecular assembly |
| Ring Amide (N-H) | Carbonyl (C=O) | Intermolecular N-H···O | Dimer or chain formation |
| Amino (-NH₂) | Ring Nitrogen (of P base) | N-H···N | Hachimoji DNA base pairing acs.orgwikipedia.org |
| Ring Amide (N-H) | Carbonyl Oxygen (of P base) | N-H···O | Hachimoji DNA base pairing acs.orgwikipedia.org |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The reactivity of the pyridine ring in this compound towards substitution is heavily polarized by its substituent groups.
Electrophilic Substitution: The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution. This effect is dramatically amplified in 6-Amino-5-nitropyridin-2-one by the presence of two powerful electron-withdrawing groups: the nitro group at C5 and the carbonyl group at C2 of the dominant lactam tautomer. While the amino group at C6 is an activating group, its influence is insufficient to overcome the profound deactivation by the nitro and carbonyl functions. Consequently, electrophilic substitution reactions on the pyridine ring are extremely unlikely to occur under standard conditions.
Nucleophilic Substitution: Conversely, the strong electron-withdrawing nature of the nitro group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The nitro group activates the ortho (C4, C6) and para positions relative to itself.
Attack at C4: This is a plausible site for nucleophilic attack, as it is ortho to the C5-nitro group.
Attack at C6: While this position is also ortho to the nitro group, the amino group is a very poor leaving group, making its substitution unfavorable.
Attack at C2: This position is meta to the nitro group but is part of the lactam functionality. Direct substitution at this carbon is not a typical SNAr pathway.
Displacement of the Nitro Group: In some activated nitropyridine systems, the nitro group itself can be displaced by a potent nucleophile. nih.gov
Studies on the reactivity of 3-nitropyridines have shown that nucleophilic amination can occur at the C6 position, which is adjacent to the nitro group, demonstrating the strong activating effect of this group. rsc.org This suggests that the C4 position in this compound is the most probable site for SNAr reactions with suitable nucleophiles.
Table 3: Predicted Reactivity at Pyridine Ring Positions
| Ring Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Rationale |
| C3 | Highly Unfavorable | Unfavorable | Ring is strongly deactivated; not activated for SNAr. |
| C4 | Highly Unfavorable | Favorable | Activated by ortho nitro group. |
| C5 | Occupied (NO₂) | Possible (as leaving group) | The nitro group itself can be displaced by strong nucleophiles. nih.gov |
Exploration of Derivatives and Analogs of 6 Amino 5 Nitropyridin 2 Ol
Design Principles for Structural Modifications
The design of derivatives of 6-Amino-5-nitropyridin-2-ol is guided by several key principles aimed at fine-tuning its chemical and physical properties for specific applications. A primary strategy involves the strategic placement of functional groups to modulate the electronic and steric characteristics of the pyridine (B92270) ring.
One fundamental design consideration is the manipulation of the electron density within the pyridine ring. The inherent electron-withdrawing nature of the nitro group (–NO₂) significantly influences the reactivity of the molecule. Modifications often involve introducing either electron-donating groups (EDGs) or additional electron-withdrawing groups (EWGs) to alter this electronic landscape. For instance, the introduction of an amino group (–NH₂), an EDG, can increase the electron density of the ring, affecting its susceptibility to electrophilic or nucleophilic attack. Conversely, adding further EWGs can enhance certain properties, such as the acidity of the hydroxyl group.
Another critical design principle is the alteration of the molecule's hydrogen bonding capabilities. The amino (–NH₂) and hydroxyl (–OH) groups are potent hydrogen bond donors and acceptors. Modifications to these groups, or the introduction of new ones, can significantly impact intermolecular interactions, which is crucial for applications in materials science and for its role in forming base pairs in synthetic nucleic acids. acs.orgoup.com For example, 6-Amino-5-nitropyridin-2-one is utilized as a nucleobase in hachimoji DNA, where it specifically pairs with 5-aza-7-deazaguanine. medchemexpress.comwikipedia.org
Steric hindrance is also a key factor in the design of new derivatives. The size and position of substituents can influence the molecule's conformation and its ability to interact with other molecules. For example, the introduction of bulky groups near reactive sites can provide steric protection or force the molecule into a specific, desired conformation.
Finally, the principle of isosteric replacement is often employed, where one functional group is replaced by another with similar size and electronic properties. This can lead to derivatives with subtly altered but potentially improved characteristics. A study on related nitropyridine derivatives highlighted how the position of a methyl group can modulate both structural architecture and photophysical behavior. dntb.gov.ua
Synthesis and Characterization of Novel Pyridinone Derivatives
The synthesis of novel derivatives of this compound often involves multi-step reaction sequences starting from commercially available pyridines. A common synthetic strategy involves the sequential functionalization of the pyridine ring.
A general approach to synthesizing substituted pyridinone derivatives can be illustrated by the synthesis of related compounds. For example, the synthesis of 5-amino-6-methoxypyridin-2-ol (B6259157) involves the nitration of 2-aminopyridine (B139424), followed by hydrolysis to introduce the hydroxyl group, chlorination, and finally, catalytic hydrogenation to reduce the nitro group to an amino group.
A representative synthetic pathway for a derivative could start with a substituted pyridine precursor. For instance, a nitration reaction using a mixture of nitric acid and sulfuric acid can introduce the nitro group onto the pyridine ring. This can be followed by nucleophilic substitution reactions to introduce various functional groups at different positions. For example, a chloro-substituted nitropyridine can serve as a versatile intermediate for introducing amino, alkoxy, or other groups. cdnsciencepub.com
The synthesis of 1,6-dihydropyrimidine derivatives, which share some structural similarities, has been achieved through methods like the Biginelli condensation reaction. japsonline.com This highlights the variety of condensation reactions that can be employed to build complex heterocyclic structures.
Once synthesized, the novel pyridinone derivatives are rigorously characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose.
Characterization Techniques:
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms. |
| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups, such as –NO₂, –NH₂, and –OH. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition. |
| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in a crystalline sample. dntb.gov.ua |
| Elemental Analysis | To determine the percentage composition of elements (C, H, N) in the compound. japsonline.com |
Investigation of the Impact of Substituent Effects on Photophysical and Chemical Behavior
Substituents on the this compound framework have a profound impact on its photophysical and chemical properties. The interplay between the electron-donating amino group and the electron-withdrawing nitro group creates a push-pull system that is highly sensitive to further substitution.
Photophysical Behavior:
Recent studies have shown that this compound exhibits superior photostability compared to natural DNA and RNA bases. acs.org Upon photoexcitation, it deactivates rapidly through internal conversion, a process mediated by the rotation of the nitro group. acs.org This rapid, non-radiative decay pathway prevents the formation of long-lived excited states that could lead to photodamage. acs.org
The introduction of different substituents can modulate these photophysical properties. For example, altering the electronic nature of substituents can shift the absorption and emission wavelengths of the molecule. A study on related nitro-derivatives of 2-N-alkiloamino-picoline N-oxide isomers demonstrated that variations in substituent positioning can significantly modulate photophysical behavior. dntb.gov.ua Solvents also play a crucial role, with solute-solvent hydrogen bonding affecting the energetics of the excitation process. acs.org
Chemical Behavior:
The chemical reactivity of this compound derivatives is also heavily influenced by substituents. The electron-withdrawing nitro group makes the pyridine ring less susceptible to electrophilic substitution compared to analogs without this group. Conversely, it can activate the ring for nucleophilic substitution reactions.
The amino and hydroxyl groups are key sites for chemical modification. The amino group can be acylated, alkylated, or diazotized to introduce a wide range of functionalities. The hydroxyl group can be converted to an ether or an ester, or it can be replaced by other groups through various chemical transformations.
The following table summarizes the expected impact of different types of substituents on the properties of this compound:
| Substituent Type | Example | Expected Impact on Photophysical Properties | Expected Impact on Chemical Reactivity |
| Electron-Donating Group (EDG) | -OCH₃, -CH₃ | May cause a red-shift (to longer wavelengths) in absorption and emission spectra. | Increases the electron density of the ring, potentially increasing reactivity towards electrophiles. |
| Electron-Withdrawing Group (EWG) | -CN, -CF₃ | May cause a blue-shift (to shorter wavelengths) in absorption and emission spectra. | Decreases the electron density of the ring, increasing reactivity towards nucleophiles. |
| Halogens | -Cl, -Br | Can influence intersystem crossing rates and introduce heavy-atom effects. | Can serve as a leaving group in nucleophilic substitution reactions. |
| Bulky Groups | -t-butyl | Can induce steric hindrance, affecting molecular conformation and reaction rates. | Can sterically hinder reactions at nearby functional groups. |
Applications of this compound Derivatives in Materials Science
The unique properties of this compound and its derivatives make them promising candidates for various applications in materials science.
One significant area of application is in the development of novel dyes. The chromophoric nature of the nitropyridine ring system suggests that its derivatives could serve as intermediates for azo dyes, potentially producing bright yellow-to-orange colors. vulcanchem.com
Furthermore, the ability of these compounds to participate in hydrogen bonding and self-assembly makes them interesting building blocks for supramolecular materials. By carefully designing the substituents, it may be possible to control the assembly of these molecules into well-defined nanostructures with specific functions.
The photostability of this compound also suggests potential applications in materials that are exposed to light. acs.org For example, derivatives could be incorporated into polymers or coatings to enhance their resistance to photodegradation.
Another potential application lies in the field of nonlinear optics. The push-pull electronic structure of some derivatives can lead to large molecular hyperpolarizabilities, a key property for materials used in second-harmonic generation and other nonlinear optical phenomena. Research on related compounds like 3-methyl-4-nitropyridine-1-oxide has demonstrated their potential as efficient nonlinear optical crystals. dntb.gov.ua
The following table outlines potential materials science applications for derivatives of this compound based on their properties:
| Property | Potential Application |
| Chromophoric Nature | Synthesis of organic dyes and pigments. vulcanchem.com |
| Hydrogen Bonding and Self-Assembly | Development of supramolecular materials, liquid crystals, and gels. |
| Photostability | UV-protective coatings and photostable polymers. acs.org |
| Nonlinear Optical Properties | Materials for optical data storage, telecommunications, and frequency conversion. |
Future Research Perspectives and Emerging Directions
Integration of Machine Learning and Artificial Intelligence in Compound Design and Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and discovery of novel compounds, and 6-Amino-5-nitropyridin-2-ol stands to be a significant beneficiary of this synergy. Machine learning (ML) models are increasingly being employed to predict molecular properties, screen vast virtual libraries, and propose new structures with desired functionalities. nih.govtandfonline.com
Predictive Modeling and Virtual Screening: AI algorithms can be trained on large datasets of known molecules to predict properties such as binding affinity, solubility, and even potential toxicological flags associated with certain structural motifs, like the nitroaromatic group. nih.govacs.orgresearchgate.net For instance, ML models have been developed to predict the sites of metabolism for small molecules, which could be applied to derivatives of this compound to design compounds with improved metabolic stability. nih.gov By applying these models, researchers can rapidly screen millions of virtual derivatives of the core this compound scaffold to identify candidates with a higher probability of success for specific applications, significantly reducing the time and cost of experimental synthesis and testing. acs.org
De Novo Design: Beyond screening, generative AI models can design entirely new molecules. nih.gov By providing the model with a set of desired parameters—for example, enhanced binding to a specific biological target or specific photophysical properties—the AI can generate novel molecular structures based on the this compound framework. This approach has the potential to uncover non-intuitive designs that a human chemist might not conceive of.
RNA and DNA Structure Prediction: With the role of this compound as a component of synthetic genetic systems like Hachimoji DNA, AI is becoming crucial. acs.orgmedchemexpress.comwikipedia.org AI systems such as RoseTTAFoldNA are now capable of predicting the three-dimensional structures of protein-nucleic acid complexes with high accuracy. cbirt.net This can be extended to model the structure of DNA or RNA duplexes containing unnatural base pairs, providing insights into their stability and how they are recognized by polymerases. Machine learning models can also be trained on data from high-throughput assays to design and optimize sequences, such as untranslated regions (UTRs) in mRNA, for improved performance in therapeutic applications. acs.orgwur.nl
| AI/ML Application | Specific Use Case for this compound | Potential Impact |
|---|---|---|
| Predictive Toxicology | Assess potential risks of nitroaromatic group modifications. nih.govresearchgate.net | Early-stage elimination of potentially toxic candidates. |
| Virtual Screening | Identify derivatives with high binding affinity to therapeutic targets. | Accelerated discovery of new drug candidates. |
| De Novo Design | Generate novel structures with optimized photophysical or biological properties. nih.gov | Discovery of innovative compounds for materials science or medicine. |
| Nucleic Acid Structure Modeling | Predict the 3D structure of Hachimoji DNA containing the 'Z' base. cbirt.net | Understanding the structural basis of expanded genetic alphabet function. |
Development of Advanced Experimental Techniques for Ultrafast Processes
The photophysical and photochemical behavior of this compound, particularly its remarkable photostability, is governed by processes that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. acs.org Future research will lean heavily on the continued development and application of advanced experimental techniques capable of capturing these fleeting events.
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy (TAS) and time-resolved infrared (TRIR) spectroscopy are powerful tools for studying the dynamics of photoexcited molecules. nih.govnih.govucl.ac.ukacs.orgucl.ac.uk These methods allow researchers to track the flow of energy through a molecule after it absorbs a photon, identifying the formation and decay of transient species such as excited singlet and triplet states, and aci-nitro intermediates. nih.govnih.govacs.org For this compound, these techniques have been used to confirm an ultrafast internal conversion pathway that contributes to its photostability. acs.org Future studies could employ even more sophisticated methods, such as two-dimensional electronic spectroscopy (2DES), to unravel complex couplings between electronic states.
Time-Resolved Photoelectron Imaging (TRPEI): TRPEI provides detailed information about the electronic structure of molecules as they evolve in time. ucl.ac.uk By measuring the kinetic energy and angular distribution of electrons ejected by a probe pulse, TRPEI can map the changes in electronic states and orbitals during a photochemical reaction. Applying this to this compound in the gas phase could provide a benchmark for its intrinsic photodynamics, free from solvent effects.
X-Ray Free-Electron Lasers (XFELs): XFELs represent a frontier in probing ultrafast dynamics. researchgate.net They can provide atomic-resolution "snapshots" of molecular structures with femtosecond time resolution. An XFEL experiment could, in principle, directly visualize the structural changes in this compound as it proceeds through its excited-state deactivation pathway, offering unambiguous confirmation of the mechanisms inferred from spectroscopic data.
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Femtosecond Transient Absorption Spectroscopy (TAS) | Kinetics of excited state absorption and decay. nih.govucl.ac.ukacs.org | Mapping the deactivation pathways that confer photostability. acs.org |
| Time-Resolved Infrared (TRIR) Spectroscopy | Changes in vibrational modes, tracking structural evolution. ucl.ac.ukucl.ac.uk | Identifying transient structures like aci-nitro isomers. |
| Time-Resolved Photoelectron Imaging (TRPEI) | Evolution of electronic structure and orbital energies. ucl.ac.uk | Characterizing the intrinsic photodynamics of the isolated molecule. |
| X-Ray Free-Electron Lasers (XFELs) | Direct imaging of molecular structure with atomic resolution on femtosecond timescales. researchgate.net | Visualizing the precise geometric changes during photochemical reactions. |
Potential for Strategic Substitution Design in Environmental and Biological Applications
The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry, and the functional groups on this compound—the amino, nitro, and hydroxyl groups—offer rich handles for synthetic modification. nih.gov Strategic substitution allows for the fine-tuning of the molecule's properties for specific applications.
Environmental Sensing: Nitroaromatic compounds are significant environmental pollutants, and there is a need for sensitive and selective detection methods. spectroscopyonline.com The chromophoric and fluorescent properties of the this compound scaffold could be harnessed by designing derivatives that exhibit a change in their optical properties upon binding to specific environmental analytes. For example, substitutions could be designed to create a specific binding pocket for a target pollutant, leading to a measurable change in fluorescence.
Biological Probes and Therapeutics: The core structure can be modified to create molecules with specific biological activities. Nitropyridines are versatile precursors in the synthesis of a wide range of bioactive compounds. nih.gov For example, the nitro group can be reduced to an amino group, which can then be further functionalized. The amino and hydroxyl groups can be alkylated or acylated to modulate properties like solubility and cell permeability. The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for introducing substituents onto the pyridine ring. acs.org
Strategic substitutions could be designed to:
Target specific enzymes or receptors: By adding functionalities that mimic the natural ligand of a biological target.
Enhance antimicrobial activity: The nitroaromatic motif is found in some antibiotics, and new derivatives could be explored for this purpose. acs.org
Develop phototriggers: The photochemistry of nitroaromatic compounds can be exploited to create "caged" molecules that release a bioactive substance upon exposure to light. nih.govnih.gov
Addressing Challenges in the Expansion of the Genetic Alphabet
The development of an expanded genetic alphabet, with more than the four standard A, T, C, and G bases, is a grand challenge in synthetic biology. tcichemicals.comnih.gov 6-Amino-5-nitropyridin-2-one (Z), the keto tautomer of this compound, is a key component of the "Hachimoji" DNA system, where it forms a specific base pair with 2-amino-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (P). acs.orgwikipedia.org While this represents a major breakthrough, significant challenges remain.
Replication and Transcription Fidelity: For an unnatural base pair (UBP) to be truly useful, it must be replicated and transcribed by polymerases with extremely high fidelity, comparable to the natural base pairs (>99.9% accuracy). nih.gov While the Z-P pair functions well, further optimization may be needed to ensure its stability and faithful propagation through many cycles of PCR and within a living organism. nih.govjst.go.jp Future research will involve a combination of chemical modification of the nucleobase and protein engineering of DNA and RNA polymerases to improve recognition and reduce error rates.
In Vivo Stability and Orthogonality: Introducing a UBP into a living cell presents numerous hurdles. acs.orgnih.gov The unnatural nucleoside triphosphates must be transported into the cell or synthesized in situ, and they must not be degraded by cellular enzymes. Furthermore, the UBP must be fully orthogonal, meaning it should not interact or interfere with the cell's natural metabolic and genetic processes. nih.gov The potential for phototoxicity is also a concern, as some unnatural bases can generate reactive oxygen species when exposed to light, although this compound itself is noted for its superior photostability. acs.orgacs.org
Expanding Codon Space: The ultimate goal is to use UBPs to create new codons that can encode for non-canonical amino acids (ncAAs), expanding the proteome. nih.govmdpi.com This requires not only efficient replication and transcription but also the evolution of new transfer RNAs (tRNAs) with unnatural anticodons and aminoacyl-tRNA synthetases that can charge these tRNAs with the desired ncAAs. nih.gov Overcoming these challenges will require a multi-pronged approach, combining synthetic chemistry, molecular biology, and directed evolution.
| Challenge | Description | Future Research Direction |
|---|---|---|
| Replication Fidelity | Ensuring DNA polymerase accurately copies the Z-P pair with minimal errors. nih.gov | Polymerase engineering; minor modifications to the 'Z' or 'P' structure. |
| Transcription Efficiency | Ensuring RNA polymerase efficiently transcribes DNA containing 'Z' into RNA. | Chemical modifications to improve substrate recognition by RNA polymerase. |
| In Vivo Orthogonality | Preventing the UBP from interfering with the host cell's machinery. nih.gov | Development of dedicated transport systems for unnatural nucleosides. |
| Genetic Code Translation | Developing the machinery (tRNA, synthetase) to translate new codons into non-canonical amino acids. nih.govmdpi.com | Directed evolution of tRNA and aminoacyl-tRNA synthetases. |
Q & A
Q. What are the recommended safety protocols for handling 6-amino-5-nitropyridin-2-OL in laboratory settings?
Methodological Answer:
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What experimental conditions stabilize this compound against decomposition?
Methodological Answer:
- pH Control : Maintain neutral pH (6–8) to avoid nitro group reduction or hydroxyl group protonation .
- Temperature : Store at ≤4°C in amber vials to prevent photodegradation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound?
Methodological Answer:
- Data Triangulation : Cross-reference acute toxicity data from in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent studies .
- Dose-Response Analysis : Conduct tiered testing: start with zebrafish embryo assays (FET test) for developmental toxicity, followed by mammalian cell lines (e.g., HepG2) for organ-specific effects .
- Comparative Studies : Compare toxicity profiles with structurally similar nitropyridines (e.g., 5-chloro-3-nitropyridin-2-ol) to identify substituent-specific risks .
Q. What strategies optimize the synthesis of this compound while minimizing byproducts?
Methodological Answer:
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) reactivity, focusing on frontier molecular orbitals (HOMO/LUMO) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. water) to predict regioselectivity .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug discovery applications .
Q. What methodologies assess the environmental persistence of this compound?
Methodological Answer:
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems .
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC values .
Data Gaps and Research Recommendations
- Physical Properties : Prioritize determination of melting point (DSC), solubility (shake-flask method), and vapor pressure (Knudsen effusion) .
- Toxicological Profiling : Conduct subchronic rodent studies (OECD 408) to address gaps in repeated-dose toxicity .
- Mechanistic Studies : Use isotopic labeling (-nitro group) to trace metabolic pathways in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
